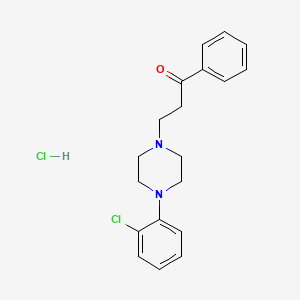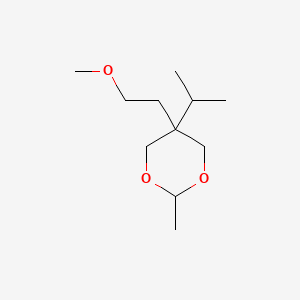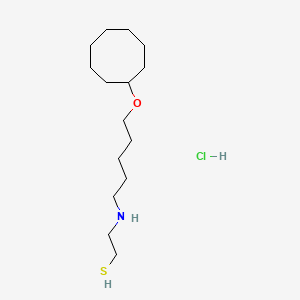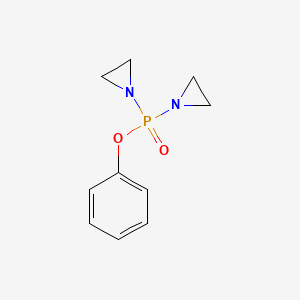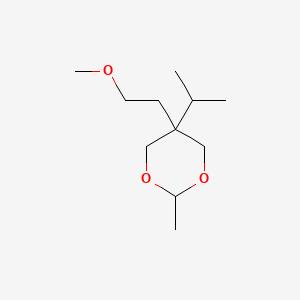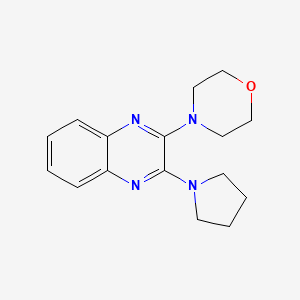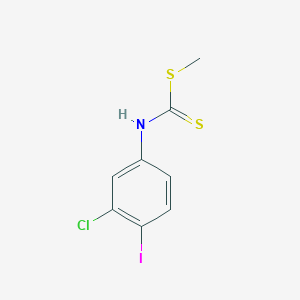
7,9-Hexadecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Hexadecadiyne is an organic compound characterized by the presence of two carbon-carbon triple bonds. It has the molecular formula C16H26 and a molar mass of 218.38 g/mol. This compound is a colorless to slightly yellow liquid, soluble in organic solvents such as ether and dimethylformamide. It is used as an intermediate in organic synthesis and as an additive in lubricants and plastic plasticizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Hexadecadiyne typically involves the reaction of a halogenated alkyne with a metal alkyne, catalyzed by an alkali metal or a transition metal. One common method is the Sonogashira coupling reaction, where vinylidene chloride reacts with 1-octyne in the presence of a palladium catalyst and copper(I) iodide .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with adjustments to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 7,9-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
7,9-Hexadecadiyne has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of unsaturated polymers and other complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as an additive in lubricants, plasticizers, and other industrial products
Mecanismo De Acción
The mechanism of action of 7,9-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of carbon-carbon triple bonds. These triple bonds make it highly reactive, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
Comparación Con Compuestos Similares
- 1,3-Decadiyne
- 1,5-Hexadiyne
- 1,7-Octadiyne
Comparison: 7,9-Hexadecadiyne is unique due to its specific molecular structure, which includes two carbon-carbon triple bonds at the 7th and 9th positions. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 1,3-Decadiyne has triple bonds at the 1st and 3rd positions, leading to different reactivity and applications .
Propiedades
Número CAS |
18277-20-8 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
hexadeca-7,9-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
NBHZWTSKGTYSSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC#CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
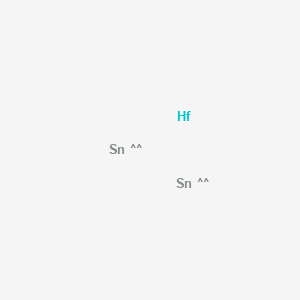
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
